N-(3,4-dichlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
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Overview
Description
“N-(3,4-dichlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a compound that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves a one-pot multicomponent reaction of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is confirmed using spectroscopic methods . The IR and NMR spectra of the produced compounds were compatible with the predicted structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are confirmed using spectroscopic methods . Its freezing point and boiling point are 335.65K and 643.73K. Its density and refractive index at 25 ° C are 1.2949g/cm 3 and 1.6400 .Scientific Research Applications
Cancer Therapy
This compound has been found to be closely associated with the occurrence and development of various malignancies . It has been validated as a promising therapeutic target for cancer therapy . In particular, it has been used as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein that is closely associated with the development of various cancers .
Anti-Breast Cancer Agent
The compound has been evaluated in vitro as an anti-breast cancer agent . The study involved the calculation of molecular descriptors which describe the microbial activities of the studied compounds . The compound showed promising results in the prediction of experimental inhibition concentration (IC50) using multiple linear regression (MLR) and artificial neural network (ANN) models .
Neuroprotective/ Anti-Neuroinflammatory Agent
The compound has been developed as a neuroprotective/anti-neuroinflammatory agent to treat neurodegenerative diseases . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .
Anticancer Activity Against HCT-116, MCF-6 Cell Lines
The compound has been reported for moderate anticancer activity against HCT-116, MCF-6 cell lines at 100 μM concentration . It has also been reported for 5-lipoxygenase inhibition activities .
Potent Anticancer Activity Against C6 Rat and U87 Human Glioma Cell Lines
The compound has been reported for its potent anticancer activity against C6 rat and U87 human glioma cell lines at 10 μM concentration .
c-Met Inhibition or GABA A Modulating Activity
Recent applications detail the use of these heterocycles in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA, a necessary step for cell division. As a result, cells are unable to divide and proliferate, which is particularly effective against rapidly dividing cancer cells .
Pharmacokinetics
The effectiveness of the compound against various cell lines suggests that it has sufficient bioavailability to exert its inhibitory effects .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Future Directions
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N8O/c1-24-14-13(22-23-24)15(20-9-19-14)25-4-6-26(7-5-25)16(27)21-10-2-3-11(17)12(18)8-10/h2-3,8-9H,4-7H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBZILDUWCURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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